9-(piperidin-4-yl)-9H-purin-6-amine is a purine derivative characterized by the presence of a piperidine moiety at the 9-position of the purine structure. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly as an antagonist of type 1 cannabinoid receptors and as an acetylcholinesterase inhibitor. Its unique structural features may contribute to its efficacy in various therapeutic applications, including treatments for metabolic disorders and neurodegenerative diseases.
The compound is classified as a purine derivative, specifically a substituted purine. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name, which highlights its piperidine substitution. The compound has been identified with the CAS number 830331-59-4, enabling its recognition in scientific literature and databases.
The synthesis of 9-(piperidin-4-yl)-9H-purin-6-amine typically involves several key steps:
Reactions are often optimized for yield and purity by controlling factors such as temperature, solvent choice, and reaction time. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields.
The molecular formula for 9-(piperidin-4-yl)-9H-purin-6-amine is C12H15N5, reflecting its complex structure that includes a bicyclic purine core fused with a piperidine ring. The structural representation shows the piperidine ring attached to the nitrogen atom at position 9 of the purine skeleton.
The compound's melting point has been recorded around 282-284 °C, indicating its stability under standard laboratory conditions. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) provides insights into its molecular environment, confirming the presence of specific functional groups.
9-(piperidin-4-yl)-9H-purin-6-amine can undergo various chemical reactions:
Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents such as sodium borohydride are often employed in reduction reactions. The choice of nucleophiles varies based on desired modifications.
The outcomes of these reactions depend on specific reagents and conditions used, leading to a variety of derivatives that may exhibit enhanced biological activity.
The mechanism of action for 9-(piperidin-4-yl)-9H-purin-6-amine involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity, leading to therapeutic effects. Studies suggest that it interacts selectively with cannabinoid receptors, influencing metabolic processes.
The compound exhibits a pale white crystalline form with a defined melting point range. Its solubility characteristics have yet to be extensively documented but are crucial for understanding its bioavailability.
Chemical analyses reveal that 9-(piperidin-4-yl)-9H-purin-6-amine is stable under various conditions but can participate in redox reactions due to its functional groups. The presence of nitrogen atoms in both the purine and piperidine rings allows for diverse reactivity patterns.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4